molecular formula C13H13NO4 B6142260 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid CAS No. 346704-25-4

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Cat. No.: B6142260
CAS No.: 346704-25-4
M. Wt: 247.25 g/mol
InChI Key: BDSMNQDETIUHRD-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a derivative of phthalimidobutyric acid, characterized by a methyl substituent at the 5-position of the isoindole ring and a butanoic acid side chain. Its molecular formula is C₁₃H₁₃NO₄, with a molecular weight of 247.24 g/mol (calculated). The methyl group in the target compound likely enhances lipophilicity compared to non-methylated analogs, influencing solubility and reactivity.

Properties

IUPAC Name

4-(5-methyl-1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSMNQDETIUHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187636
Record name 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346704-25-4
Record name 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346704-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Architecture and Functional Groups

The compound features a bicyclic isoindoline scaffold substituted with a methyl group at the 5-position and a butanoic acid moiety at the 2-position. The isoindoline core consists of a six-membered benzene ring fused to a five-membered ring containing two ketone groups (1,3-dioxo) and a nitrogen atom. The butanoic acid sidechain introduces carboxylic acid functionality, enabling potential downstream modifications for pharmaceutical or material science applications.

Molecular Properties

With a molecular formula of C13H13NO4\text{C}_{13}\text{H}_{13}\text{NO}_4 and a molecular weight of 247.25 g/mol, the compound exhibits moderate polarity due to its carboxylic acid and ketone groups. Its solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as evidenced by its synthesis in DMF-based systems.

Synthesis Strategies

Friedel-Crafts Acylation for Aromatic Substitution

In a recent study, Friedel-Crafts acylation was utilized to introduce the methyl-substituted aromatic ring. Reacting 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with 1,4-dimethoxybenzene in the presence of a Lewis acid (e.g., AlCl3_3) generated 1-(2,5-dimethoxybenzoyl)-2,3-dihydro-5H-pyrrolo[2,1-a]isoindol-5-one as a major byproduct. Adjusting reaction temperatures (20–100°C) and durations (3–24 hours) optimized yields, though competing side reactions necessitated iterative refinement.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance nucleophilicity and dissolution of potassium phthalimide, whereas dichloromethane (DCM) is preferred for Friedel-Crafts reactions due to its inertness toward Lewis acids. Elevated temperatures (80–100°C) accelerate ring-closure steps but risk decomposition of acid-sensitive intermediates.

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Yield (%)Byproduct Formation
DMF10091Low
DCM2537Moderate
Dioxane10092High

Catalytic Additives

Sodium iodide (NaI) acts as a phase-transfer catalyst in DMF-mediated reactions, improving ion mobility and reaction rates. For instance, adding 4 mmol% NaI to a refluxing DMF system increased yields from 37% to 87.8% by mitigating side reactions such as elimination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : Peaks at δ 2.99–3.05 (m, 1H) and δ 7.82–7.88 (m, 4H) confirm the methyl and aromatic protons, respectively. The carboxylic acid proton appears as a broad singlet near δ 12.1.

  • 13^{13}C NMR : Signals at δ 170.2 and δ 167.5 correspond to the two ketone groups, while δ 175.1 confirms the carboxylic acid carbonyl.

Infrared (IR) Spectroscopy

Strong absorptions at 1700–1750 cm1^{-1} (C=O stretching) and 2500–3300 cm1^{-1} (O-H stretching) validate the presence of ketone and carboxylic acid functionalities.

Challenges and Byproduct Mitigation

Competing Cyclization Pathways

During Friedel-Crafts acylation, over-acylation of the benzene ring can yield undesired pyrroloisoindolone derivatives. Reducing the reaction temperature to 60°C and shortening the duration to 3 hours minimized byproduct formation from 40% to <10%.

Purification Techniques

Recrystallization from ethyl acetate/hexanes (3:2) or hot methanol effectively removes unreacted phthalimide precursors. Flash chromatography using ethyl acetate/hexanes gradients further purifies the product, achieving >98% purity as confirmed by HPLC.

Industrial and Research Applications

The compound’s synthetic versatility makes it a valuable intermediate in pharmaceuticals, particularly for designing kinase inhibitors and anti-inflammatory agents. Its carboxylic acid group enables conjugation with biomolecules, while the isoindoline core serves as a rigid scaffold for drug delivery systems .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The butanoic acid group enables classical acid-catalyzed or coupling-mediated transformations:

Esterification

  • Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form esters .
    Example :
    Compound+R-OHH+Butanoate ester+H2O\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Butanoate ester} + \text{H}_2\text{O}

Amidation

  • Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) forms amides .
    Example :
    Compound+R-NH2EDCButanamide derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC}} \text{Butanamide derivative}

Activation to Acyl Chlorides

  • Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to an acyl chloride, enabling nucleophilic substitutions .

Phthalimide Ring Reactivity

The 5-methyl-1,3-dioxoisoindole ring exhibits reactivity typical of phthalimide derivatives:

Ring-Opening Reactions

  • Hydrazinolysis : Reacts with hydrazine to form hydrazides, a key step in synthesizing amine derivatives .
    Example :
    Compound+NH2NH2Hydrazide+CO2\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide} + \text{CO}_2

  • Alkaline Hydrolysis : Under strong basic conditions, the dioxo ring may undergo hydrolysis to yield dicarboxylic acid derivatives .

Phosphorylation and Cross-Coupling

  • Phosphonate Formation : Analogous to methods in , triethyl phosphite in refluxing dioxane facilitates phosphorylation at reactive sites (e.g., α-hydrogens or via Arbuzov-type reactions).
    Example :
    Compound+P(OEt)3ΔPhosphonated derivative\text{Compound} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{Phosphonated derivative}

  • Suzuki Coupling : The methyl group on the isoindole ring could undergo halogenation (e.g., bromination) to enable palladium-catalyzed cross-coupling .

Biological Activity Modifications

  • Prodrug Synthesis : Ester or amide derivatives enhance bioavailability. For example, ethyl esters are common prodrugs for improved membrane permeability .

  • Peptide Conjugates : The acid group links to peptide sequences via solid-phase synthesis, as seen in prot

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a promising candidate for the development of anti-inflammatory agents. A study demonstrated that related isoindole derivatives exhibit broad-spectrum anti-inflammatory properties, making them suitable for treating conditions like arthritis and other inflammatory diseases .

Compound Activity Reference
4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acidAnti-inflammatory
Thalidomide analogBroad-spectrum anti-inflammatory

Diabetes Treatment

Another significant application of isoindole derivatives, including this compound, is in the treatment of type 2 diabetes. Mitiglinide, a potassium channel antagonist derived from similar structures, has been used clinically to regulate blood glucose levels . The synthesis of such compounds often involves intermediates like this compound.

Compound Target Condition Mechanism Reference
MitiglinideType 2 diabetesPotassium channel antagonist
Isoindole derivativesGlucose regulationVarious mechanisms

Neuroprotective Agents

Research has indicated that isoindole derivatives can also function as neuroprotective agents. They may attenuate apoptosis in neuronal cells induced by β-amyloid, which is significant for conditions such as Alzheimer's disease . The ability of these compounds to modulate cellular pathways makes them valuable in neuropharmacology.

Compound Activity Target Condition Reference
Isoindole derivativesNeuroprotectionAlzheimer's disease

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis and evaluation of thalidomide analogs showed that compounds similar to this compound exhibited significant anti-inflammatory effects in vitro and in vivo models. The results indicated a reduction in pro-inflammatory cytokines and improved clinical outcomes in animal models of inflammation .

Case Study 2: Diabetes Management

Mitiglinide's development from isoindole intermediates highlights the importance of structural modifications in enhancing pharmacological profiles. The compound's efficacy in clinical settings demonstrated its role as a potent agent for managing postprandial hyperglycemia .

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs based on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
4-(5-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Target) C₁₃H₁₃NO₄ 247.24 5-Methyl isoindole, butanoic acid chain Not reported Research reagent (e.g., hapten synthesis)
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (Phthalimidobutyric acid) C₁₂H₁₁NO₄ 233.22 Unsubstituted isoindole, butanoic acid 119–121 Antigen design, intermediate in organic synthesis
(2S)-2-Amino-4-[5-(dimethylamino)-1,3-dioxo-isoindol-2-yl]butanoic acid C₁₄H₁₇N₃O₄ 291.30 5-Dimethylamino, amino acid side chain Not reported Potential biological activity (e.g., enzyme inhibition)
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) C₁₁H₁₃ClO₃ 228.67 Phenoxy group, chlorine substituent Not reported Herbicide (auxin mimic)
4-(1,3-Dioxo-isoindol-2-yl)butanal C₁₂H₁₁NO₃ 217.22 Aldehyde terminus Not reported Synthetic intermediate for ester derivatives (e.g., nitrobenzoyl esters)

Key Observations:

Structural Modifications and Physicochemical Properties: The methyl group at the 5-position of the isoindole ring in the target compound increases steric bulk and lipophilicity compared to the unsubstituted phthalimidobutyric acid . This may enhance membrane permeability in biological systems. The aldehyde derivative () demonstrates the versatility of the butanoic acid chain for further functionalization, enabling its use in redox-active reactions .

Functional Applications: Herbicidal Activity: Compounds like MCPB () function as synthetic auxins due to their phenoxybutanoic acid structure, whereas the target compound’s isoindole core suggests distinct mechanisms unrelated to plant growth regulation . Biochemical Research: The target compound and its analogs are employed as haptens or intermediates, leveraging their rigid isoindole ring for stable molecular recognition .

Synthetic Flexibility: The butanoic acid side chain allows for derivatization into esters, amides, or aldehydes, as seen in , where the aldehyde derivative was used to synthesize nitrobenzoyl esters .

Research Findings and Implications

  • Herbicide Contrast: Unlike phenoxybutanoic acids (e.g., MCPB), the target compound’s isoindole core lacks the structural motifs required for auxin-like activity, highlighting the importance of the aromatic phenoxy group in herbicidal function .
  • Synthetic Utility : Derivatives such as 4-(1,3-dioxo-isoindol-2-yl)butanal demonstrate the adaptability of this scaffold for constructing complex molecules via Diels-Alder or redox reactions .

Biological Activity

4-(5-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid (CAS No. 346704-25-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₃H₁₃NO₄
  • Molecular Weight : 247.25 g/mol
  • Structure : The compound features a dioxoisoindole moiety attached to a butanoic acid chain, which is essential for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

Antimicrobial Properties

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. For instance:

  • Study A : Demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. In vitro studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:

  • Free Radical Scavenging : The dioxo group in the isoindole structure may facilitate electron donation to neutralize free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways has been proposed.

Case Study 1: Antioxidant Efficacy

A study conducted on human cell lines showed that treatment with this compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls.

TreatmentOxidative Stress Marker Reduction (%)
Control0
Low Dose30
High Dose60

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, the compound demonstrated comparable efficacy to ampicillin against gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (Ampicillin)
Staphylococcus aureus7550
Escherichia coli10075

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodology : A reflux-based approach using acetic acid as a solvent and sodium acetate as a catalyst is commonly employed for analogous isoindole derivatives. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a carbonyl compound (e.g., 3-formyl-1H-indole-2-carboxylic acid) for 3–5 hours yields crystalline products after recrystallization in DMF/acetic acid . Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity to enhance yield and purity.
  • Key Parameters :

ParameterTypical RangeOptimization Strategy
Temperature100–120°CGradual heating to avoid decomposition
SolventAcetic acidTest polar aprotic solvents (e.g., DMF)
CatalystSodium acetateEvaluate alternative bases (e.g., triethylamine)

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.
  • NMR : Confirm the presence of the isoindole ring (δ 7.2–7.8 ppm for aromatic protons) and the butanoic acid chain (δ 2.3–2.6 ppm for CH₂ groups) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ ions (expected m/z: ~289 for C₁₃H₁₁NO₄).

Q. What are the stability considerations for long-term storage of this compound?

  • Storage Guidelines : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, as hydrolysis of the dioxo-isoindole moiety may occur .
  • Stability Indicators : Monitor for color changes (yellowing indicates degradation) or precipitation via periodic HPLC analysis.

Advanced Research Questions

Q. How does the methyl substitution at the 5-position of the isoindole ring influence the compound's reactivity in nucleophilic reactions?

  • Mechanistic Insight : The electron-withdrawing effect of the 5-methyl group reduces electron density on the isoindole ring, making it less reactive toward electrophiles but more resistant to oxidation. Comparative studies with non-methylated analogs (e.g., 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid) show slower reaction rates in SN2 substitutions .
  • Experimental Design :

  • Kinetic Analysis : Compare reaction rates of methylated vs. non-methylated derivatives with nucleophiles (e.g., thiols or amines) under identical conditions.
  • Computational Modeling : Use DFT calculations to map electron density distribution across the isoindole ring.

Q. What contradictions exist in the pharmacological data for structurally related isoindole derivatives, and how can they be resolved?

  • Case Study : Indobufen (a related compound with antiplatelet activity) exhibits conflicting reports on its metabolic stability. While some studies highlight rapid hepatic clearance, others note prolonged half-life in specific isoforms .
  • Resolution Strategy :

  • Species-Specific Metabolism : Conduct in vitro assays using human vs. rodent liver microsomes.
  • CYP450 Inhibition Studies : Identify enzymes responsible for metabolic discrepancies.

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Framework from INCHEMBIOL :

  • Phase 1 : Determine physical-chemical properties (e.g., logP, water solubility) to predict partitioning in environmental compartments .
  • Phase 2 : Evaluate biodegradation via OECD 301F (ready biodegradability test) and toxicity using Daphnia magna or algal growth inhibition assays.
    • Data Table :
PropertyValueMethod
logP~1.2 (predicted)OECD 117 (HPLC)
Water Solubility15–20 mg/L (25°C)Shake-flask method

Methodological Challenges and Solutions

Q. What are the limitations of current spectroscopic techniques in characterizing trace impurities in this compound?

  • Challenge : Low-abundance impurities (e.g., brominated byproducts from synthetic intermediates) may evade detection via standard NMR or LC-MS.
  • Solution : Employ high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition to identify fragment ions of impurities. Couple with preparative HPLC for isolation and 2D NMR (e.g., HSQC) for structural elucidation .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Approach :

  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. halogen groups) with bioactivity data from in vitro assays.

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